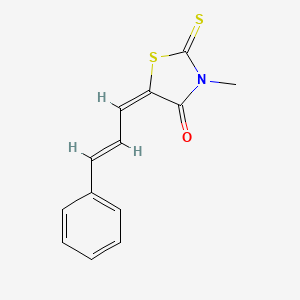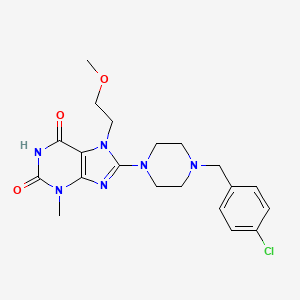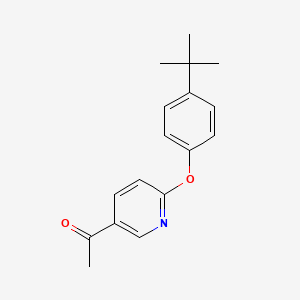
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one, commonly known as MPTT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTT belongs to the thiazolidinone family of compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity The derivatives of 2-thioxothiazolidin-4-one, including compounds structurally related to (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one, have demonstrated significant antimicrobial properties. Research has shown these compounds to exhibit potent in vitro antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. Additionally, they have shown antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential as broad-spectrum antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer and Antiangiogenic Effects Novel thioxothiazolidin-4-one derivatives have been synthesized and tested for their anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. These compounds have shown to significantly reduce tumor volume, inhibit tumor cell proliferation, and suppress tumor-induced angiogenesis, indicating their potential as anticancer therapies (Chandrappa et al., 2010).
Anticancer Activity through Molecular Docking A series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues have been synthesized and screened for in vitro anticancer activity using various cancer cell lines. Molecular docking studies have further corroborated their potential as potent anticancer agents, with significant dock scores indicating strong interactions with cancer cells (Madhusudhanrao & Manikala, 2020).
Antioxidant and Anticancer Activities The synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives has been reported, with several demonstrating high antioxidant and anticancer activities. This highlights the potential of such compounds in developing treatments that target oxidative stress-related diseases and cancer (Saied et al., 2019).
Antimicrobial and DNA Binding Properties Nickel(II) azo dye complexes of thioxothiazolidinone derivatives have been explored for their thermal properties, antimicrobial activity, and DNA binding capabilities. These complexes exhibit specific antimicrobial activities and interact strongly with DNA, suggesting their utility in biomedical applications and as potential therapeutic agents (El-Sonbati et al., 2017).
Propiedades
IUPAC Name |
(5E)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROICHPKCKXEINQ-OSODFHRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2913524.png)


![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)

![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)

